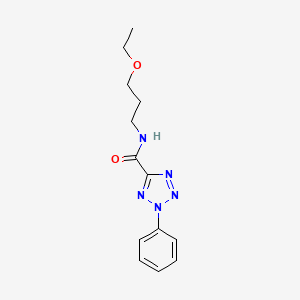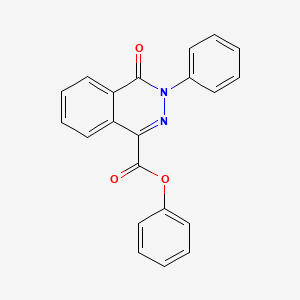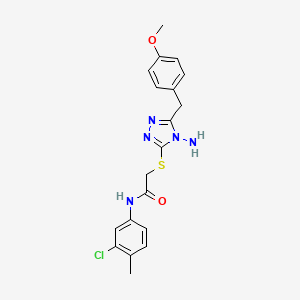![molecular formula C18H17F3N2O2S B2747216 5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-18-8](/img/structure/B2747216.png)
5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals . The compound also contains a benzamido group, which is an aromatic compound where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method involves the use of 3,5-bis(trifluoromethyl)benzonitrile as a starting material . This compound can be hydrolyzed with K2CO3 in the presence of 30% H2O2 to yield 3,5-bis(trifluoromethyl)benzamide . Further reactions could lead to the formation of the final product, but specific details about these steps are not available in the retrieved papers.Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
This compound has been studied for its utility in heterocyclic synthesis, particularly for generating thiophenylhydrazonoacetates. These intermediates are pivotal for synthesizing a broad spectrum of heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have wide applications in medicinal chemistry due to their diverse biological activities (Mohareb et al., 2004).
Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents
Another research application involves the synthesis of novel heterocyclic compounds derived from similar core structures, which show significant anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase-1 and cyclooxygenase-2 inhibitory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial, Antiarrhythmic, and Neuropharmacological Activities
Research has also explored the synthesis of novel thiophene derivatives for their antimicrobial, antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the compound's potential as a precursor for pharmaceuticals targeting a range of conditions, from bacterial infections to cardiovascular and mental health disorders (Amr et al., 2010).
Supramolecular Assemblies and Luminescence
Furthermore, the compound's derivatives have been investigated for their role in forming luminescent supramolecular assemblies. These studies focus on the non-covalent interactions and hydrogen bonding capabilities of these compounds, which are crucial for designing materials with specific optical properties (Osterod et al., 2001).
Synthesis and Characterization of Novel Compounds
The compound serves as a starting material for the synthesis of a wide array of novel compounds with potential applications in drug development and material science. This includes the creation of compounds with specific biological activities and the development of new materials with unique chemical and physical properties (Sokolov et al., 2018).
Safety and Hazards
The safety and hazards associated with this compound are not clear from the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it, including avoiding dust formation, avoiding breathing in mist, gas or vapors, and using personal protective equipment .
properties
IUPAC Name |
5-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-9-5-6-13-12(7-9)14(15(22)24)17(26-13)23-16(25)10-3-2-4-11(8-10)18(19,20)21/h2-4,8-9H,5-7H2,1H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQCDOQMUYJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)



![N-((tetrahydrofuran-2-yl)methyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2747147.png)

![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)


